2,3-Difluoro-2,3-dimethylbutan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

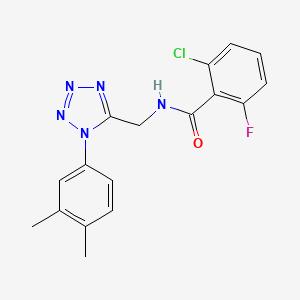

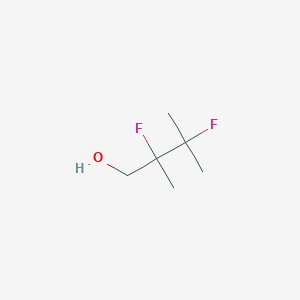

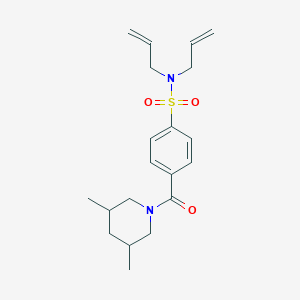

2,3-Difluoro-2,3-dimethylbutan-1-ol is a chemical compound with the molecular formula C6H12F2O . It has a molecular weight of 138.16 . It is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12F2O/c1-5(2,7)6(3,8)4-9/h9H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 138.16 . The compound’s InChI code is 1S/C6H12F2O/c1-5(2,7)6(3,8)4-9/h9H,4H2,1-3H3 , which provides information about its molecular structure.Wissenschaftliche Forschungsanwendungen

Catalysis and Decomposition

- Research has explored the gas-phase decomposition of 2,3-dimethylbutan-2-ol, catalyzed by hydrogen bromide, resulting in the formation of 2,3-dimethylbut-1-ene, 2,3-dimethylbut-2-ene, and water (Johnson & Stimson, 1968).

- The kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane have been computationally studied, revealing insights into the reaction pathways and product formation (Shiroudi & Zahedi, 2016).

Dynamics in Plastic Crystalline Phases

- A study on 2,2-dimethylbutan-1-ol, 3,3-dimethylbutan-1-ol, and 3,3-dimethylbutan-2-ol has provided quantitative insights into their internal motions, overall molecular reorientations, and molecular self-diffusion in liquid and plastic crystalline phases (Carignani et al., 2018).

Reaction Mechanisms

- The acid-catalyzed rearrangement of deuterium-labeled 2,3-dimethylbutan-2-ol has been examined, shedding light on the rate and pathway of rearrangement via hydride shift and elimination/addition reactions (Kronja et al., 1999).

Hydrogenolysis Studies

- Hydrogenolysis of 2,3-dimethylbutane has been investigated using various supported catalysts, offering insights into the selectivity and reaction mechanisms (Machiels, 1979).

Radiolysis and Molecular Behavior

- The gamma radiolysis of liquid 2,3-dimethylbutane has been studied, identifying fragmentation products and their formation mechanisms (Castello et al., 1974).

- The crystal structure and molecular behavior of 2,3-dibromo-2,3-dimethylbutane at room temperature have been analyzed, revealing a disordered nature in its crystal structure (Namba et al., 1970).

Molecular Rotation and Translation in Crystals

- A study on the nuclear magnetic resonance absorption of solid solutions of 2,2-dimethylbutane and 2,3-dimethylbutane has provided valuable data on the rotational transitions and thermal properties of these compounds (Aston et al., 1956).

Solid State Polymorphism

- The solid state polymorphism of 2,3-dimethylbutane has been explored through nuclear magnetic resonance, X-ray, and thermal measurements, contributing to the understanding of its phase transitions (Anderton & Llewellyn, 1973).

Safety and Hazards

The safety information for 2,3-Difluoro-2,3-dimethylbutan-1-ol indicates that it is classified under GHS07 . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Zukünftige Richtungen

The field of difluoromethylation, which is relevant to compounds like 2,3-Difluoro-2,3-dimethylbutan-1-ol, has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research in this area is likely to continue exploring new reagents and methods for difluoromethylation, potentially opening up new possibilities for the synthesis and application of compounds like this compound.

Eigenschaften

IUPAC Name |

2,3-difluoro-2,3-dimethylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O/c1-5(2,7)6(3,8)4-9/h9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVQBCHNJVXEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(CO)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015147.png)

![5-chloro-2-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3015150.png)

![3-amino-N-ethyl-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide](/img/structure/B3015156.png)

![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)

![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3015162.png)